
6-chloro-N-(piperidin-4-yl)pyrimidin-4-amine
Overview
Description
6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a chlorine substituent at position 6 and a piperidin-4-ylamine group at position 3. This scaffold is widely explored in medicinal chemistry due to its versatility in targeting enzymes, receptors, and viral proteases. The piperidine moiety enhances binding affinity through hydrogen bonding and hydrophobic interactions, while the chlorine atom contributes to electronic effects and metabolic stability .
Preparation Methods
The synthesis of 6-chloro-N-(piperidin-4-yl)pyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine-4-amine with piperidine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
6-chloro-N-(piperidin-4-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
Scientific Research Applications of 6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine Dihydrochloride
This compound dihydrochloride, with the molecular formula and a molecular weight of approximately 249.14 g/mol, is a chemical compound used in scientific research. The compound consists of a pyrimidine ring with a chlorine atom at the 6-position and a piperidine group at the nitrogen site.
Kinase Inhibition
This compound dihydrochloride has potential as an inhibitor of specific kinases. Kinases are important in signaling pathways involved in diseases such as cancer and neurodegenerative disorders like Alzheimer's disease. The compound's ability to modulate these pathways makes it a candidate for pharmacological studies.
Interaction Studies
Interaction studies have shown that this compound dihydrochloride interacts selectively with certain enzymes and receptors. These interactions are critical for understanding its mechanism of action and potential side effects. Detailed binding affinity studies are often conducted to quantify these interactions, which help optimize its structure for enhanced efficacy and reduced toxicity.
Several compounds share structural similarities with this compound dihydrochloride. A comparison highlighting its uniqueness is shown below:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine | Chlorine at position 2 | Different substitution pattern affects activity |
6-Bromo-N-(piperidin-4-yl)pyrimidin-4-amine | Bromine instead of chlorine | Altered reactivity due to larger bromine atom |
6-Chloro-N-(methylpiperidin-4-yl)pyrimidin-4-amine | Methyl group on piperidine | Changes in pharmacokinetics and binding profile |
The distinct chlorine substitution at the 6-position combined with the piperidine attachment gives this compound unique properties not found in its analogs, making it particularly interesting for therapeutic applications.
Analogs as PKB inhibitors
Mechanism of Action
The mechanism of action of 6-chloro-N-(piperidin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets within the cell. One of the primary targets is protein kinase B (PKB or Akt), a key component of the PI3K signaling pathway. The compound acts as an ATP-competitive inhibitor, binding to the active site of PKB and preventing its activation. This inhibition leads to the downregulation of downstream signaling pathways involved in cell proliferation, protein translation, and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amine Group
Key Insights :
- Electron-withdrawing groups (e.g., 4-fluorophenyl) improve reaction efficiency and bioactivity .
- Bulky substituents (e.g., methylsulfonylphenyl) reduce synthetic yields due to steric hindrance .
Core Heterocycle Modifications
Key Insights :
- Pyrazolo-pyrimidine derivatives exhibit strong hydrophobic interactions with SARS-CoV-2 Mpro, enhancing inhibitory potency .
- Trifluoromethyl groups (e.g., in GPR119 agonists) improve metabolic stability and receptor selectivity .
Functional Group Additions for Enhanced Bioactivity
Key Insights :
Biological Activity
6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential as a kinase inhibitor. This article explores its biological activity, focusing on its mechanisms, interactions, and implications for therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C10H12ClN5, featuring a pyrimidine ring substituted with a chlorine atom at the 6-position and a piperidine group attached at the nitrogen site. This unique structure contributes to its biological properties and reactivity.
Property | Value |
---|---|
Molecular Formula | C10H12ClN5 |
Molecular Weight | 233.68 g/mol |
Key Functional Groups | Chlorine, Amino |
Core Structure | Pyrimidine |
Research indicates that this compound acts primarily as an inhibitor of specific kinases, particularly protein kinase B (PKB), which is crucial in various signaling pathways related to cell growth and survival. Its ability to selectively inhibit PKB suggests potential applications in treating cancers and neurodegenerative diseases such as Alzheimer’s disease.
Kinase Inhibition
The compound has shown promising results as a selective inhibitor of PKB. Binding affinity studies indicate that it interacts effectively with the ATP-binding site of the kinase, leading to significant inhibition of its activity. The selectivity for PKB over other kinases like PKA is crucial for minimizing side effects in therapeutic applications.
Case Studies
- In Vitro Studies : In cellular assays, this compound demonstrated potent inhibition of PKB activity, with IC50 values in the low nanomolar range. These studies highlighted its effectiveness in modulating cellular signaling pathways involved in tumor growth .
- In Vivo Efficacy : Animal models have shown that administration of this compound results in reduced tumor growth rates compared to control groups. For example, in xenograft models of human tumors, significant reductions in tumor volume were observed following treatment with this compound.
Interaction Studies
Interaction studies have revealed that this compound selectively binds to various enzymes and receptors, influencing their activity. Detailed binding affinity studies quantify these interactions, providing insights into optimizing the compound's structure for enhanced efficacy and reduced toxicity.
Comparative Analysis
Several compounds share structural similarities with this compound. The following table compares their biological activities:
Q & A
Q. Basic: What are the recommended synthetic routes for 6-chloro-N-(piperidin-4-yl)pyrimidin-4-amine?
The compound can be synthesized via palladium-catalyzed amination of 6-chloro-substituted pyrimidines with piperidin-4-amine. Key steps include:
- Substrate preparation : Use 6-chloro-4-nitropyrimidine or similar chloro-pyrimidine precursors as starting materials .
- Catalytic system : Employ Pd(OAc)₂ with Xantphos as a ligand in toluene or dioxane at 80–100°C.
- Amination : React with piperidin-4-amine in the presence of a base (e.g., Cs₂CO₃) for 12–24 hours.
- Purification : Isolate via column chromatography (silica gel, eluent: DCM/MeOH) and confirm purity by TLC or HPLC .
Q. Basic: How is structural characterization performed for this compound?
Methodological workflow :
- X-ray diffraction (XRD) : Resolve crystal structure to confirm intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and dihedral angles between aromatic rings .
- NMR spectroscopy : Use ¹H and ¹³C NMR (e.g., Bruker Avance III 600 MHz) in CDCl₃ or DMSO-d₆. Key signals:
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Q. Basic: What are the solubility and stability considerations for this compound?
- Solubility : Moderately soluble in DMSO (>10 mM) and DCM; poorly soluble in water. Adjust solvent polarity for reaction optimization .
- Stability :
Q. Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Approach :
- Core modifications : Introduce substituents at pyrimidine C2/C5 or piperidine N-position (e.g., methyl, trifluoromethyl) to assess steric/electronic effects .
- Bioisosteric replacements : Replace piperidine with morpholine or adamantane groups to compare target binding .
- Assay selection : Test in vitro against disease-relevant targets (e.g., kinase inhibition assays) with IC₅₀ determination. Validate via molecular docking using Schrödinger Suite .
Q. Advanced: How can computational methods optimize reaction yields for this compound?
Strategy :
- Reaction path search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to identify transition states and energy barriers .
- Machine learning : Train models on existing amination data (e.g., solvent/base combinations) to predict optimal conditions .
- Feedback loop : Integrate experimental results (e.g., failed reactions) into computational workflows to refine predictions .
Q. Advanced: How to resolve contradictions in reported biological activity data?
Case study : If conflicting IC₅₀ values arise:
- Assay validation : Cross-check using orthogonal methods (e.g., SPR vs. fluorescence polarization).
- Batch analysis : Compare purity (HPLC >95%) and stereochemical consistency (chiral HPLC) across studies .
- Meta-analysis : Correlate activity with substituent logP/pKa values using QSAR tools like MOE .
Q. Advanced: What analytical techniques are critical for detecting degradation products?
- LC-MS/MS : Monitor for common degradation pathways (e.g., dechlorination or piperidine ring oxidation) .
- Solid-state NMR : Characterize amorphous vs. crystalline degradation forms .
- Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks; analyze by UPLC-PDA .
Q. Advanced: How to design enantioselective synthesis routes for chiral derivatives?
Methodology :
Properties
IUPAC Name |
6-chloro-N-piperidin-4-ylpyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c10-8-5-9(13-6-12-8)14-7-1-3-11-4-2-7/h5-7,11H,1-4H2,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTJPJSIICOPAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC(=NC=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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